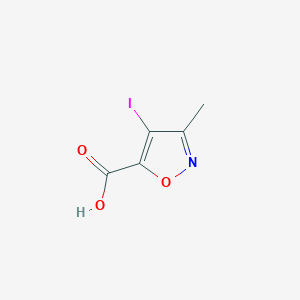
6-Methylhept-6-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylhept-6-en-1-ol is an organic compound with the molecular formula C8H16O. It is a primary alcohol with a double bond located at the sixth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methylhept-6-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 6-methylhept-6-en-1-ene. The reaction typically proceeds as follows:
Hydroboration: The alkene reacts with borane (BH3) to form a trialkylborane intermediate.
Oxidation: The intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylhept-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form 6-methylheptan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 6-Methylhept-6-enal (aldehyde) or 6-Methylheptanoic acid (carboxylic acid).
Reduction: 6-Methylheptan-1-ol.
Substitution: 6-Methylhept-6-en-1-chloride.
Applications De Recherche Scientifique
6-Methylhept-6-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Methylhept-6-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylhept-5-en-2-ol:
6-Methylhept-5-en-2-one: This compound has a ketone functional group instead of an alcohol.
Hept-6-en-1-ol: Similar structure but lacks the methyl group at the sixth carbon.
Uniqueness
6-Methylhept-6-en-1-ol is unique due to its specific structure, which includes a primary alcohol and a double bond at the sixth carbon. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
1892-00-8 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
6-methylhept-6-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h9H,1,3-7H2,2H3 |
Clé InChI |
AYZDUQJSEYAYTG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




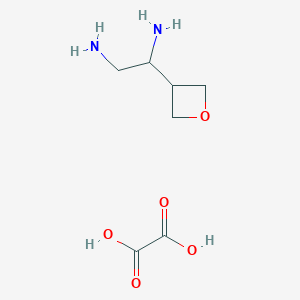
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
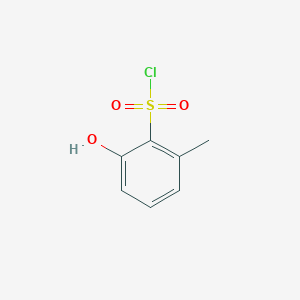
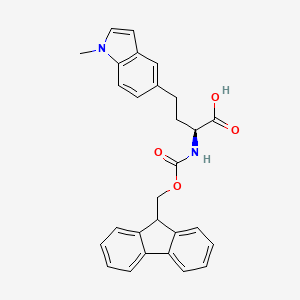
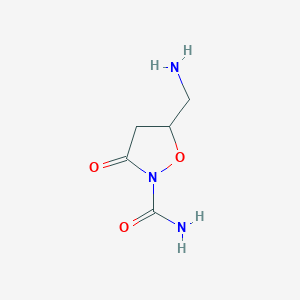
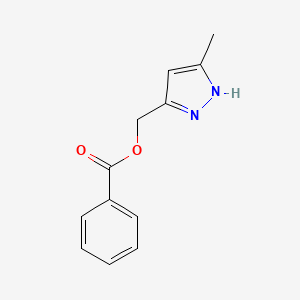

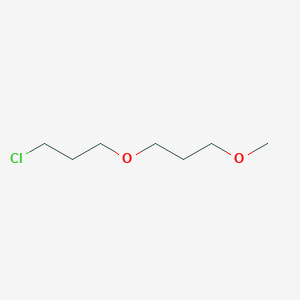
![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)
